![molecular formula C22H24N6O4 B2887181 methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1014011-56-3](/img/structure/B2887181.png)

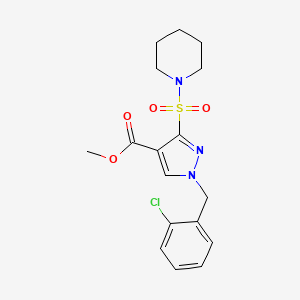

methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Methyl 7-methylcoumarin-4-acetate, structurally related to the target compound, is used in the synthesis of various organic compounds. Its condensation with primary amines and anthranilic acid leads to the formation of different derivatives, demonstrating its utility in chemical syntheses (El-Kafrawy et al., 1990).

Biochemical Applications

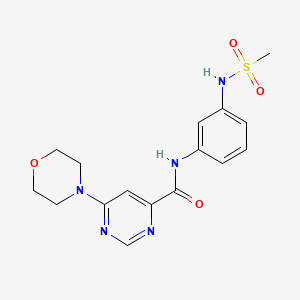

- A structurally similar compound, MRE 2029-F20, is used as a selective antagonist ligand for A2B adenosine receptors. This highlights the potential of related compounds in biochemical research, particularly for studying receptor interactions (Baraldi et al., 2004).

Material Science and Crystallography

- Compounds with similar structural motifs have been studied for their crystal structures. For example, the study of benzotriazol-1-yl 4,6-di-O-acetyl-2,3-dideoxy-α-d-erythro-hex-2-enpyranoside provides insights into molecular interactions and crystal network formations, which can be relevant to understanding the physical properties of similar compounds (Low et al., 2003).

Antioxidant and Antimicrobial Research

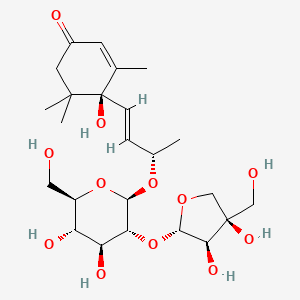

- Related compounds, like substituted aryl meroterpenoids from red seaweed, have shown potential as antioxidants. Their structure-activity relationship analysis reveals insights into how similar compounds could be used in pharmaceutical and food industries (Chakraborty et al., 2016).

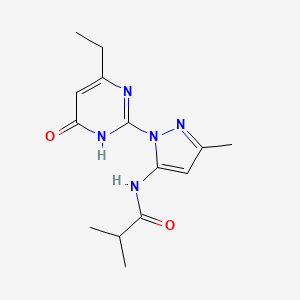

- Additionally, benzoxazinyl pyrazolone arylidenes, structurally related, have been synthesized and shown potent antimicrobial and antioxidant activities. This suggests that similar compounds could be explored for similar purposes (Sonia et al., 2013).

Safety and Hazards

Wirkmechanismus

Mode of Action

Based on its structural features, it may undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its biological targets.

Biochemical Pathways

Its potential to undergo reactions such as intermolecular cyclization and 1,3-dipolar cycloaddition suggests it could influence a variety of biochemical processes .

Eigenschaften

IUPAC Name |

methyl 2-[7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O4/c1-13-14(2)24-28(15(13)3)21-23-19-18(26(21)11-16-9-7-6-8-10-16)20(30)27(12-17(29)32-5)22(31)25(19)4/h6-10H,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKLCZWCRNHOET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2887100.png)

![3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2887106.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide](/img/structure/B2887109.png)

![3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2887111.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)

![[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)